molecular formula C21H21N3O2S B7812145 Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B7812145
M. Wt: 379.5 g/mol
InChI Key: QENQJTSMCLWTGR-UHFFFAOYSA-N
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Description

Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzhydrylamino (diphenylmethylamino) group at the 4-position, a methylthio (-SMe) group at the 2-position, and an ethyl carboxylate (-COOEt) at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and covalent modifiers, where the pyrimidine core acts as a scaffold for targeting enzymatic active sites . Its synthesis typically involves nucleophilic substitution of a chloro precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with benzhydrylamine under basic conditions .

Properties

IUPAC Name

ethyl 4-(benzhydrylamino)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-3-26-20(25)17-14-22-21(27-2)24-19(17)23-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENQJTSMCLWTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrylamine with a suitable pyrimidine precursor, followed by the introduction of the methylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2)
  • Similarity : 0.89 (structural similarity score) .
  • Differences: The 4-methoxybenzylamino group replaces the benzhydrylamino moiety.
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate (CAS 776-53-4)
  • Similarity : 0.70 .
  • Differences: A primary amino (-NH2) group at the 4-position.
  • Impact : Simpler structure with lower molecular weight (MW = 243.3 g/mol vs. ~425 g/mol for the target compound). Likely reduced target affinity due to lack of aromatic interactions.
Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (Compound 134)
  • Synthesis: 95% yield via substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a Boc-protected aminopropylamine .
  • Impact: The linear aminopropyl chain introduces flexibility and polarity, contrasting with the rigid, aromatic benzhydryl group.

Substituent Variations at the 2-Position

The methylthio group at the 2-position is conserved in most analogs, but substitutions include:

Ethyl 2-(trifluoromethyl)-4-(benzhydrylamino)pyrimidine-5-carboxylate
  • Example : Ethyl 2-(methylsulfanyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-12-0) .
  • Impact : The trifluoromethyl (-CF3) group enhances electronegativity and metabolic stability but may reduce nucleophilic reactivity compared to -SMe.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted)
Target Compound ~425 ~3.5 Low (lipophilic)
CAS 211230-35-2 375.4 ~2.8 Moderate
CAS 776-53-4 243.3 ~1.2 High

*Calculated using fragment-based methods.

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